molecular formula C34H48O8 B1239576 Corymbulosin A

Corymbulosin A

Cat. No.: B1239576
M. Wt: 584.7 g/mol
InChI Key: ZTSAUZOTPDUDQM-ZBMVRHCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corymbulosin A is a clerodane-type diterpene ester first isolated from an organic extract of the bark and fruit of the plant Laetia corymbulosa (family Salicaceae) . This natural product is characterized by a clerodane skeleton unsaturated at C-3, C-13(16), and C-14 . A key structural feature that distinguishes this compound is its esterification at the C-2 position with a decadienoate moiety . This compound, along with other compounds in its class, was found to exhibit a broad spectrum of potent cytotoxic activity in the NCI-60 human tumor cell screen . This strong cytotoxic profile makes this compound a compound of significant interest in cancer research and pharmacological studies for its potential as a lead compound. Research into related corymbulosins has demonstrated that they can induce apoptosis, as evidenced by the observation of fragmented and dispersed chromatin with the formation of apoptotic microtubules in treated cells . As a specialized natural product, this compound is offered as a high-purity compound to support ongoing investigative work in phytochemistry and anticancer drug discovery. This product is intended for research purposes only by trained professionals. For specific stock availability and pricing, please contact our sales team.

Properties

Molecular Formula

C34H48O8

Molecular Weight

584.7 g/mol

IUPAC Name

[1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-(3-methylidenepent-4-enyl)-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] (2E,4E)-deca-2,4-dienoate

InChI

InChI=1S/C34H48O8/c1-8-10-11-12-13-14-15-16-30(38)41-26-20-27-31(39-24(5)35)42-32(40-25(6)36)34(27)28(21-26)33(7,18-17-22(3)9-2)23(4)19-29(34)37/h9,13-16,20,23,26,28-29,31-32,37H,2-3,8,10-12,17-19,21H2,1,4-7H3/b14-13+,16-15+

InChI Key

ZTSAUZOTPDUDQM-ZBMVRHCNSA-N

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)OC1CC2C(C(CC(C23C(OC(C3=C1)OC(=O)C)OC(=O)C)O)C)(C)CCC(=C)C=C

Canonical SMILES

CCCCCC=CC=CC(=O)OC1CC2C(C(CC(C23C(OC(C3=C1)OC(=O)C)OC(=O)C)O)C)(C)CCC(=C)C=C

Synonyms

corymbulosin A

Origin of Product

United States

Natural Occurrence, Isolation, and Chemotaxonomic Context

Isolation from Laetia corymbulosa and other Casearia species

Corymbulosin A is a notable example of an isozuelanin-type clerodane diterpene, a class of compounds known for their complex structures and biological activities. nih.gov The primary natural source from which this compound and its analogues have been isolated is the bark of Laetia corymbulosa, a plant species belonging to the Salicaceae family. nih.govnih.gov Initial studies on this plant led to the identification of corymbulosins A–C. nih.gov Subsequent phytochemical investigations of L. corymbulosa have yielded a plethora of related compounds, including corymbulosins D–H and corymbulosins I–W. acs.orgacs.org

The genus Casearia, also a member of the Salicaceae family, is a rich source of clerodane diterpenoids, further highlighting the chemotaxonomic relationship between these genera. nih.govnih.gov While this compound itself has been specifically reported from Laetia corymbulosa, the chemical constituents of Casearia species provide a broader context for the occurrence of this structural class. For instance, various clerodane diterpenes have been isolated from Casearia grewiifolia, Casearia kurzii, and Casearia grayi. nih.govmdpi.comresearchgate.net The structural similarities among the compounds isolated from both Laetia and Casearia underscore the close biochemical pathways within the Salicaceae family. nih.gov

Distribution within the Clerodane Diterpenoid Family

Clerodane diterpenoids are a large and structurally diverse class of secondary metabolites, with over 1,300 compounds identified from a wide array of natural sources, including hundreds of plant species, fungi, bacteria, and marine sponges. nih.govwikipedia.org These compounds are characterized by a bicyclic decalin core and a side chain at the C-9 position. nih.govnih.gov

The clerodane skeleton is subject to significant structural variation, which forms the basis for its classification. A primary classification criterion is the stereochemistry of the fusion of the two rings in the decalin core, specifically at the C-5 and C-10 positions. nih.govwikipedia.org This leads to two main groups:

cis-clerodanes : Approximately 25% of known clerodanes possess a 5:10 cis ring fusion. nih.govmedcraveonline.com

trans-clerodanes : The majority, around 75%, have a 5:10 trans ring fusion. nih.govmedcraveonline.com

This compound belongs to the cis-clerodane subgroup. nih.gov Beyond the ring fusion, clerodanes are further categorized based on the relative configurations at C-8 and C-9, leading to four main skeletal types: trans-cis (TC), trans-trans (TT), cis-cis (CC), and cis-trans (CT). nih.govwikipedia.org The majority of clerodanes, including the isozuelanin-type to which this compound belongs, feature cis stereochemistry for the substituents at C-8 and C-9. nih.govresearchgate.net

Classification FeatureDescriptionPrevalenceExample Compound
5:10 Ring Fusion Stereochemistry of the decalin ring junction.
cis-fusionThe two rings are fused in a cis configuration.~25%Columbin
trans-fusionThe two rings are fused in a trans configuration.~75%Clerodin
C-8/C-9 Stereochemistry Relative configuration of substituents at these positions.
trans-cis (TC)trans at ring fusion, cis at C-8/C-9.VariesVarious clerodanes
trans-trans (TT)trans at ring fusion, trans at C-8/C-9.
cis-cis (CC)cis at ring fusion, cis at C-8/C-9.
cis-trans (CT)cis at ring fusion, trans at C-8/C-9.

The distribution of different clerodane structural subtypes is not random and often correlates with plant taxonomy, making them valuable chemotaxonomic markers. nih.gov Clerodanes with a 5:10 cis ring junction, such as this compound, are commonly found in the Euphorbiaceae, Menispermaceae, and particularly the Salicaceae families (which now includes the former Flacourtiaceae family). nih.govnih.gov The frequent isolation of cis-clerodanes from genera like Laetia and Casearia solidifies their chemotaxonomic significance within the Salicaceae. nih.govnih.gov In contrast, clerodanes with a 5:10 trans ring fusion are characteristic of the Lamiaceae and, to a lesser extent, the Asteraceae families. nih.govwikipedia.org

Advanced Isolation and Purification Methodologies (e.g., MPLC, HPLC, TLC)

The isolation of this compound and its congeners from the crude extract of Laetia corymbulosa involves a multi-step chromatographic process. acs.org A common approach begins with the extraction of the plant material (e.g., bark) using a mixture of polar and non-polar solvents, such as methanol (B129727) and dichloromethane. acs.org The resulting crude extract is then subjected to various chromatographic techniques to separate the complex mixture into individual compounds.

The purification of corymbulosins has been achieved through a combination of:

Column Chromatography : Often used as an initial separation step, typically with silica (B1680970) gel as the stationary phase. acs.org

Preparative Thin-Layer Chromatography (TLC) : A method for purifying small quantities of compounds. acs.org

High-Performance Liquid Chromatography (HPLC) : Both normal-phase and reversed-phase preparative HPLC are crucial for the final purification of individual clerodane diterpenes, offering high resolution and efficiency. acs.orgnih.gov

Modern natural product isolation workflows frequently employ a suite of advanced techniques, including Medium Pressure Liquid Chromatography (MPLC) for initial fractionation and semi-preparative HPLC for the final purification of target compounds. nih.govresearchgate.net These methods allow for a more efficient and scalable isolation process compared to traditional open-column chromatography. nih.gov

Dereplication Strategies for Related Natural Products

Given the vast number of known natural products, a critical step in modern phytochemical research is "dereplication." This is the process of rapidly identifying known compounds in a crude extract to avoid their time-consuming re-isolation and re-characterization. acs.orgresearchgate.net Dereplication strategies are particularly important when studying extracts rich in a specific class of compounds, such as the clerodane-rich extracts of Laetia and Casearia.

Key techniques used in dereplication include hyphenated methods like:

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique provides information on the molecular weight and fragmentation patterns of compounds in a mixture, which can be compared against databases of known natural products. nih.govresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : This allows for the acquisition of NMR data on individual components of a mixture, providing detailed structural information for identification.

By employing these strategies, researchers can quickly identify previously characterized corymbulosins or other known clerodanes, allowing them to focus their efforts on the isolation and structure elucidation of novel compounds. nih.gov

Biosynthetic Pathways and Precursor Studies

Proposed Biosynthetic Routes to Clerodane Diterpenes

The biosynthesis of clerodane diterpenes, including the presumed pathway to Corymbulosin A, originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). biorxiv.orgbeilstein-journals.org This initial substrate is derived from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which can be produced through either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. mdpi.comnih.gov

The formation of the characteristic bicyclic clerodane skeleton is a multi-step process initiated by a class II diterpene synthase (diTPS). biorxiv.orgbeilstein-journals.org This enzyme catalyzes a proton-initiated cyclization of GGPP to form a labdane-type diphosphate intermediate. nih.gov A subsequent rearrangement, involving hydride and methyl shifts, leads to the formation of the clerodane scaffold. biorxiv.orgresearchgate.net

Two main stereochemical configurations of the clerodane skeleton are recognized: the neo-clerodane and the ent-clerodane forms. The stereochemistry is determined by the initial folding of the GGPP molecule within the active site of the class II diTPS. nih.gov The majority of naturally occurring clerodanes possess the neo-clerodane stereochemistry. nih.gov

The proposed general biosynthetic scheme is outlined below:

StepPrecursorIntermediate/ProductEnzyme Class
1Geranylgeranyl Diphosphate (GGPP)Labdane-type Diphosphate CationClass II diTPS
2Labdane-type Diphosphate CationClerodane DiphosphateClass II diTPS
3Clerodane DiphosphateClerodane ScaffoldClass I diTPS

Identification of Key Enzymatic Transformations and Intermediates

The biosynthesis of the diverse array of clerodane diterpenes involves a series of key enzymatic transformations that build upon the core clerodane scaffold. These transformations are primarily catalyzed by two classes of diterpene synthases (diTPSs) and further modified by cytochrome P450 monooxygenases (CYP450s) and other tailoring enzymes. beilstein-journals.orgnih.gov

Diterpene Synthases (diTPSs):

Class II diTPSs: These enzymes are responsible for the initial cyclization of the linear GGPP precursor into a bicyclic intermediate. biorxiv.orgbeilstein-journals.org For clerodane biosynthesis, specific class II diTPSs, such as kolavenyl diphosphate synthase (KPS), catalyze the formation of kolavenyl diphosphate, a key intermediate in the pathway. biorxiv.org

Class I diTPSs: Following the action of class II diTPSs, class I diTPSs take over to further modify the cyclic intermediate. biorxiv.orgbeilstein-journals.org These enzymes typically remove the diphosphate group and can catalyze additional cyclizations or rearrangements. For instance, kolavenol (B1673748) synthase (KLS) acts on kolavenyl diphosphate to produce kolavenol. biorxiv.org

Cytochrome P450 Monooxygenases (CYP450s):

After the formation of the basic clerodane skeleton by diTPSs, a multitude of CYP450s introduce oxidative modifications. biorxiv.orgresearchgate.net These enzymes are crucial for generating the vast structural diversity observed in the clerodane family. They can introduce hydroxyl groups, epoxides, and other functionalities, which are often precursors to the formation of furan (B31954) rings and lactones commonly found in bioactive clerodanes. researchgate.net For example, specific CYP450s have been identified that catalyze the formation of the furan ring in furanoclerodanes. researchgate.net

Key Intermediates:

IntermediatePrecursorEnzyme(s)Significance
Kolavenyl DiphosphateGGPPKolavenyl Diphosphate Synthase (KPS)Key intermediate in the biosynthesis of many clerodanes. biorxiv.org
KolavenolKolavenyl DiphosphateKolavenol Synthase (KLS)A foundational clerodane alcohol that can be further modified. biorxiv.org
Hardwickiic AcidKolavenolCytochrome P450sAn intermediate in the biosynthesis of salvinorin A, a well-known clerodane. biorxiv.org

Genetic and Molecular Basis of this compound Biosynthesis

While the specific genes responsible for this compound biosynthesis have not been identified, research into the genetics of clerodane biosynthesis in other plants provides a solid framework for future discovery. The genes encoding the biosynthetic enzymes for clerodane production are often organized in biosynthetic gene clusters (BGCs). biorxiv.org However, this is not always the case, as studies on Scutellaria barbata have shown that the genes for clerodane synthases are not clustered. biorxiv.org

The evolution of clerodane biosynthesis appears to be polyphyletic, meaning it has arisen independently multiple times in different plant lineages. nih.gov This is supported by studies on the Lamiaceae family, where clerodane biosynthetic pathways have evolved through the recruitment and neofunctionalization of genes from other terpenoid pathways, such as those for gibberellins (B7789140) and abietanes. biorxiv.orgnih.gov

Transcriptome sequencing and bioinformatics analysis are powerful tools for identifying candidate genes involved in the biosynthesis of specific natural products. mdpi.com By analyzing the gene expression profiles in tissues where this compound is abundant, researchers can pinpoint candidate diTPSs and CYP450s for further functional characterization. mdpi.com

Strategies for Biosynthetic Pathway Elucidation and Engineering

Elucidating the complete biosynthetic pathway of a complex natural product like this compound requires a multi-pronged approach. Modern strategies combine genomics, transcriptomics, and metabolomics with traditional biochemical techniques. msu.edumdpi.com

Key Strategies for Elucidation:

Transcriptome Mining: Sequencing the transcriptome of Laetia corymbulosa can identify candidate genes encoding diTPSs, CYP450s, and other modifying enzymes that are co-expressed with the accumulation of this compound. mdpi.com

In Vitro and In Vivo Enzyme Assays: Candidate genes can be expressed in microbial hosts like E. coli or yeast to produce the corresponding enzymes. beilstein-journals.orgnih.gov The activity of these enzymes can then be tested with proposed precursors to confirm their function in the biosynthetic pathway.

Virus-Induced Gene Silencing (VIGS): This technique can be used to silence the expression of candidate genes in the native plant, allowing researchers to observe the effect on the production of this compound and its intermediates.

Metabolite Profiling: Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to identify and quantify intermediates and final products in the pathway.

Biosynthetic Engineering:

Once the biosynthetic pathway is understood, it can be engineered to enhance the production of the desired compound. mdpi.comnih.gov This can involve:

Metabolic Engineering of Microbial Hosts: The entire biosynthetic pathway can be transferred to a microbial host like E. coli or yeast for large-scale, sustainable production. beilstein-journals.orgnih.gov This often involves optimizing the expression of the biosynthetic genes and engineering the host's metabolism to increase the supply of precursors. nih.gov

Synthetic Biology Approaches: Artificial pathways can be designed and constructed to produce novel clerodane analogs or to improve the efficiency of the natural pathway. beilstein-journals.orgnih.gov This can include using enzymes from different organisms or creating truncated pathways. beilstein-journals.org

Advanced Structural Elucidation Methodologies and Stereochemical Assignment

Comprehensive Spectroscopic Techniques for Structural Confirmation

The foundational step in characterizing any new natural product is the determination of its planar structure—which atoms are connected to which. For complex molecules like Corymbulosin A, this is achieved through a combination of powerful spectroscopic techniques. While the initial paper on this compound confirmed its structure via general spectroscopic methods, detailed data from subsequent studies on closely related analogues, such as Corymbulosin D and I isolated from the same source (Laetia corymbulosa), provide a clear blueprint of the techniques involved acs.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon skeleton and the connectivity of protons in organic molecules hawaii.eduresearchgate.net. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the types and number of protons and carbons present. For instance, in the analysis of Corymbulosin D, the ¹H NMR spectrum revealed characteristic signals for methyl groups, vinyl protons, and methine protons attached to oxygenated carbons acs.org.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure piece by piece:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H). It is used to trace out spin systems and establish connectivity within molecular fragments mdpi.comnih.gov.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to, definitively linking the ¹H and ¹³C assignments hawaii.edumdpi.com.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the fragments identified by COSY and for placing quaternary (non-protonated) carbons and functional groups within the molecular framework hawaii.edumdpi.com.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry of the molecule, showing which substituents are on the same face of a ring system libretexts.orgnih.gov. For example, NOESY correlations were used to establish the relative configurations of the decalin ring in newly isolated clerodanes mdpi.com.

The following tables provide representative NMR data for Corymbulosin D, a close analogue of this compound, illustrating the detailed information obtained from these techniques acs.org.

Table 1: ¹H NMR Spectroscopic Data for Corymbulosin D (in CDCl₃) (This table is interactive and can be sorted by position or chemical shift.)

Position δH (ppm) Multiplicity (J in Hz)
2 2.01 m
3 6.00 brd (4.2)
6 4.44 m
10 2.24 ddd (13.2, 6.6, 3.0)
14 6.43 dd (17.4, 10.8)
15a 5.22 d (17.4)
15b 5.04 d (10.8)
16a 5.05 s
16b 4.94 s
17 0.92 d (6.8)
20 0.99 s
18-OAc 2.07 s

Table 2: ¹³C NMR Spectroscopic Data for Corymbulosin D (in CDCl₃) (This table is interactive and can be sorted by position or chemical shift.)

Position δC (ppm)
1 29.5
2 63.8
3 126.4
4 142.6
5 37.9
6 73.7
13 145.2
14 115.4
15 112.6
16 140.3
18 95.4
19 98.3
18-OAc (C=O) 170.1

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places) mdpi.comnih.govnih.govresearchgate.net. This precision allows for the unambiguous determination of a molecule's elemental formula. For the corymbulosins, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was used. For example, Corymbulosin D showed a sodium adduct ion [M + Na]⁺ at an m/z of 583.3295, which established its molecular formula as C₃₂H₄₈O₈ acs.org. This information is a critical first step, constraining the possibilities for the structure before NMR analysis begins.

While NMR and MS provide the core structural information, other spectroscopic methods offer complementary data about functional groups and chromophores.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. It is excellent for identifying specific functional groups. In the analysis of Corymbulosin D, IR absorption bands at 3497 cm⁻¹ and 1761/1738 cm⁻¹ were indicative of hydroxyl (–OH) and ester carbonyl (C=O) groups, respectively, confirming parts of the structure deduced from other data acs.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems (alternating double and single bonds) within a molecule. The presence of unsaturated bonds at C-3, C-13(16), and C-14 in this compound was confirmed by these methods.

Circular Dichroism (CD) / Optical Rotatory Dispersion (ORD): These chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. The resulting spectrum, known as a Cotton effect, is highly sensitive to the molecule's three-dimensional structure and absolute configuration. Experimental Electronic Circular Dichroism (ECD) data was crucial in assigning the absolute stereochemistry of Corymbulosins D-H by comparing the experimental spectrum to calculated spectra for possible stereoisomers acs.org.

X-ray Crystallography for Absolute Configuration Determination

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. This technique involves diffracting X-rays off a well-ordered crystal of the compound. The resulting diffraction pattern allows for the calculation of a three-dimensional electron density map, revealing the precise spatial arrangement of every atom in the molecule. For clerodane diterpenes, which often have numerous chiral centers, obtaining a crystal suitable for X-ray analysis provides unambiguous proof of its stereochemistry. In the study of Corymbulosins I–W, X-ray analysis of a suitable crystalline derivative was one of the key methods used to confirm the absolute configuration of the entire series of compounds researchgate.net.

Computational Chemistry Approaches in Stereochemical Assignment (e.g., ECD analysis, DFT calculations)

When single crystals cannot be obtained, computational methods provide a powerful alternative for assigning absolute configuration. This is particularly true for the analysis of chiroptical data like ECD. The process involves:

Conformational Analysis: Using molecular mechanics, all possible low-energy shapes (conformers) of the molecule are calculated.

Geometry Optimization: The geometries of these conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). DFT calculations provide accurate electronic structures and energies for molecules nih.gov.

Spectrum Calculation: The ECD spectrum for each stable conformer is calculated using Time-Dependent DFT (TD-DFT).

Comparison: The individual calculated spectra are averaged based on their predicted Boltzmann population (relative stability) and compared to the experimental ECD spectrum. A good match between the experimental spectrum and the calculated spectrum for one specific enantiomer (e.g., the R,R vs. the S,S configuration) allows for the confident assignment of the absolute configuration. This exact approach was used to verify the absolute configurations of all isolated corymbulosins acs.orgresearchgate.net.

Challenges in Stereochemical Elucidation of Complex Clerodanes

The structural elucidation of clerodane diterpenes is often challenging due to their high degree of stereochemical diversity.

Multiple Chiral Centers: The clerodane skeleton contains numerous stereogenic centers. For example, the decalin core alone has several chiral carbons, leading to a large number of possible diastereomers.

Ring Junction Stereochemistry: The fusion of the two six-membered rings in the decalin core can be either cis or trans. Furthermore, the substituents at key positions can also have different relative orientations, leading to classifications like cis-cis, cis-trans, trans-trans, and trans-cis isomers.

Absolute Stereochemistry: A significant historical challenge in the clerodane field has been the assignment of absolute configuration. The two main series are the neo-clerodanes and the enantiomeric ent-neo-clerodanes. Distinguishing between these often requires advanced methods like X-ray crystallography or ECD analysis, as simpler methods may only reveal the relative stereochemistry. Indeed, for many earlier reported clerodanes, the absolute configuration was not determined, a fact highlighted in the studies of the corymbulosins where this was a key focus acs.orgresearchgate.net.

The comprehensive application of the advanced methodologies described above has been essential in overcoming these challenges and fully characterizing complex molecules like this compound and its analogues.

Pharmacological and Biological Activities: Pre Clinical Investigations

In Vitro Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

The most significant area of pre-clinical investigation for Corymbulosin A and its analogues has been in the realm of oncology, specifically its ability to inhibit the growth of and induce death in various cancer cells.

This compound has demonstrated notable cytotoxic activity against multiple human cancer cell lines. In early cytotoxicity tests, it was identified as the most potent among a series of related compounds, showing significant effects against central nervous system (CNS) tumor and melanoma cells. rsc.orgnih.gov Specifically, it exhibited an IC50 value of 0.6 µM against the SF539 human CNS tumor cell line and 8 µM against the LOX melanoma cell line. rsc.org

While direct data on this compound against a wider range of cancers is still emerging, studies on its close structural analogues, also isolated from Laetia and Anacolosa species, provide a broader view of the potential of this chemical scaffold. acs.orgnih.gov For instance, other corymbulosins have shown antiproliferative effects against a variety of cancer cell lines, including lung (A549), breast (MDA-MB-231, MCF-7), and pancreatic (PANC-1) cancer cells. mdpi.commdpi.com Furthermore, corymbulosins X and Y were found to be cytotoxic against a panel of pediatric solid tumor cell lines, including rhabdomyosarcoma, Ewing sarcoma, medulloblastoma, and hepatoblastoma, with total growth inhibitory (TGI) values in the low micromolar range (0.2–4.1 μM). acs.orgnih.gov

CompoundCancer Cell LineCell Line TypeActivity (IC50/TGI)Reference
This compoundSF539CNS Tumor0.6 µM (IC50) rsc.org
This compoundLOXMelanoma8 µM (IC50) rsc.org
Corymbulosins D-FA549, MDA-MB-231, MCF-7, KB, KB-VINLung, Breast, Oral~5 µM (IC50) mdpi.com
Corymbulosin IMDA-MB-231, PANC-1, A549Breast, Pancreatic, LungActive (IC50 not specified) mdpi.com
Corymbulosins I & KA549, MDA-MB-231, MCF-7, KB, KB-VINLung, Breast, Oral0.45–6.39 μM (IC50) mdpi.com
Corymbulosins X & YRhabdomyosarcoma, Ewing sarcoma, Medulloblastoma, HepatoblastomaPediatric Cancer0.2–4.1 μM (TGI) acs.orgnih.gov

To contextualize the cytotoxic potency of the corymbulosin family, some studies have included established chemotherapy agents as positive controls. For example, the evaluation of corymbulosins D–F used Paclitaxel as a reference compound. mdpi.com In another study, Corymbulosin M, a related clerodane diterpenoid, was reported to be more potent than Etoposide (B1684455) in its cytotoxic effects. researchgate.net However, specific studies directly comparing the efficacy of this compound against reference drugs like Etoposide or Paclitaxel are not extensively detailed in the current body of literature.

CompoundReference CompoundFindingReference
Corymbulosins D-FPaclitaxelPaclitaxel was used as a positive control in the antiproliferative evaluation. mdpi.com
Corymbulosin MEtoposideReported to be more potent than Etoposide. researchgate.net

Immunomodulatory Activities and Anti-inflammatory Potentials

The broader class of clerodane diterpenes, to which this compound belongs, is recognized for possessing a range of pharmacological properties, including anti-inflammatory and immunomodulatory activities. rsc.orgresearchgate.net These activities are often attributed to the compounds' interaction with key signaling pathways involved in inflammation and immune responses. mdpi.comnih.gov However, specific pre-clinical investigations focusing on the direct immunomodulatory or anti-inflammatory potential of this compound itself have not been prominently reported in the reviewed scientific literature. Future studies are needed to determine if this compound shares these properties exhibited by other members of its chemical class.

Neuroprotective and Neurotrophic Activity Exploration

Neurotrophic factors are crucial for the survival and function of neuronal cells, and their activity is a key area of research for neurodegenerative diseases. frontiersin.orgplos.org Some natural products have been investigated for their neurotrophic or neuroprotective effects. nih.govplos.org At present, there is no available scientific literature detailing the exploration of this compound for neuroprotective or neurotrophic activities. This remains an uninvestigated area for this particular compound.

Antimicrobial and Antiviral Activity Assessments

Natural products are a rich source of antimicrobial and antiviral agents. mdpi.comnih.gov The clerodane diterpene class has shown some promise in this area, with reports of antibacterial activity. rsc.org For instance, Corymbulosin X, a related compound, exhibited antibacterial activity against Bacillus cereus. researchgate.net Despite the known antimicrobial potential within this compound family, specific assessments of this compound for its direct antimicrobial or antiviral activities have not been found in the reviewed literature.

Other Emerging Biological Activities

Beyond cytotoxicity, compounds from the isozuelanin-type clerodane diterpene family, which includes this compound, are being explored for other novel biological functions. nih.gov Notably, some members of this class have been reported to act as inhibitors of reticulum Ca2+-ATPase and as TRAIL (TNF-related apoptosis-inducing ligand) sensitizers. nih.gov Inhibition of Ca2+-ATPase can disrupt cellular calcium homeostasis, while sensitization to TRAIL can enhance apoptosis in cancer cells. These emerging activities suggest that the mechanism of action for this compound and its relatives may be multifaceted, though further research is required to confirm these specific effects for this compound.

Antioxidant Mechanisms

Specific studies detailing the antioxidant mechanisms of this compound are not available in the reviewed literature. Generally, the antioxidant potential of natural compounds is evaluated through their ability to neutralize free radicals, which are implicated in the pathophysiology of numerous diseases. nih.govnih.gov The mechanisms often involve the donation of an electron or a hydrogen atom to reactive oxygen species (ROS), converting them into more stable, non-reactive molecules. nih.gov

Standard assays used to determine antioxidant capacity include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the phosphomolybdenum method. researchgate.netnih.govresearchgate.netveedalifesciences.com These assays measure the ability of a compound to reduce oxidants or scavenge specific radicals. researchgate.netresearchgate.net While many plant-derived compounds, including some diterpenoids, exhibit such activities, the specific contribution of this compound to oxidative stress mitigation has yet to be reported. researchgate.nethaematologica.orgbionomous.chnih.govnih.gov

Enzyme Inhibition Profiles

The specific enzyme inhibition profile for this compound has not been elucidated in published research. Enzyme inhibition is a common mechanism of action for many therapeutic agents, including anticancer drugs. researchgate.netpharmaron.com Clerodane diterpenes as a class have been noted for their biological activities, which can include enzyme inhibition. mdpi.commedcraveonline.com For instance, other natural products are known to target a wide array of enzymes, such as protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. unesp.brfrontiersin.orgcjnmcpu.com

The evaluation of enzyme inhibition typically involves in vitro assays where the compound is incubated with a specific enzyme and its substrate. nih.govmdpi.com The reduction in the catalytic activity of the enzyme in the presence of the compound indicates inhibition. Without specific studies, the potential of this compound as an enzyme inhibitor remains speculative, though it is a plausible mechanism for its observed cytotoxicity.

Receptor Modulation

There are no specific studies identifying this compound as a modulator of any particular receptor. Receptor binding or modulation is a key mechanism for many biologically active compounds. nih.govresearchgate.netnih.gov This process can be assessed using receptor binding assays, which measure the affinity of a compound for a receptor, often by competing with a known radiolabeled or fluorescently labeled ligand. nih.govnih.govmdpi.com

Notably, the clerodane diterpene Salvinorin A, isolated from Salvia divinorum, is a potent and selective κ-opioid receptor (KOR) agonist, demonstrating that the clerodane skeleton can interact with high affinity and specificity to protein receptors. nih.govnih.gov This finding highlights the potential for other clerodanes, possibly including this compound, to modulate receptor activity, though no such targets have been identified for this compound to date.

In Vivo Efficacy Studies in Non-Human Animal Models

Direct in vivo efficacy studies for this compound have not been reported. However, the antitumor potential of several other structurally related clerodane diterpenes has been evaluated in various non-human animal models, providing a strong rationale for future in vivo testing of this compound. mdpi.commedcraveonline.comresearchgate.net

Selection and Validation of Appropriate Animal Models

The selection of an appropriate animal model is critical for evaluating the preclinical efficacy and safety of a potential anticancer agent. e-century.uspku.edu.cnnih.gov For a compound like this compound, with known in vitro cytotoxicity, standard models would include both immunodeficient and immunocompetent rodent models, as well as the zebrafish embryo model. nih.govnih.govscienceopen.com

Mouse Xenograft Models : These are the most common models, where human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice). nih.govnih.gov This can be done subcutaneously or orthotopically (into the organ of origin). pku.edu.cnnih.gov These models are valuable for assessing the direct antitumor effect of a compound on human tumors. nih.gov

Syngeneic Mouse Models : These models use immunocompetent mice and transplantable tumors derived from the same genetic background, allowing for the study of interactions between the therapeutic agent and the host immune system. pharmaron.compku.edu.cn

Zebrafish Embryo Xenograft Models : This model has gained prominence due to the rapid development and optical transparency of the embryos, which allows for real-time imaging of tumor growth, metastasis, and angiogenesis. bionomous.chnih.govmdpi.comscienceopen.com It is a high-throughput system for assessing the anticancer activity of compounds in vivo. nih.govnih.gov

Validation of these models involves ensuring that the tumor growth characteristics are reproducible and that the model is sensitive to standard-of-care anticancer agents. pharmaron.come-century.us

Tumor Xenograft Models and Disease Progression Monitoring (e.g., zebrafish)

While no specific xenograft data exists for this compound, several of its parent compounds, the clerodane diterpenes, have demonstrated efficacy in such models. These studies exemplify the methodologies that would be applied to this compound.

For instance, a fraction rich in casearins (a class of clerodane diterpenes) reduced the growth of HCT-116 human colorectal carcinoma cells in a mouse xenograft model. unesp.brmdpi.com In another study, a clerodane diterpene (Compound 4 from Casearia kurzii) was shown to inhibit tumor proliferation and migration in a zebrafish xenograft model. nih.gov Similarly, another clerodane (Compound 8 from Casearia graveolens) effectively suppressed angiogenesis, tumor proliferation, and metastasis in zebrafish xenografts. cjnmcpu.comnih.gov

Disease progression in these models is monitored using various techniques. In mouse subcutaneous xenograft models, tumor volume is typically monitored by regular caliper measurements of the tumor's length and width. plos.org For orthotopic or metastatic models, and for more precise monitoring, non-invasive imaging techniques are used. In the zebrafish model, progression is monitored directly using fluorescence microscopy, allowing for quantification of tumor size and cell dissemination in real-time. frontiersin.orgscienceopen.com

Table 1: In Vivo Efficacy of Selected Clerodane Diterpenes in Animal Models
Compound/FractionAnimal ModelCancer TypeKey FindingsReference
Fraction with Casearins (FC)HCT-116 Xenografted MiceHuman Colorectal CarcinomaReduced tumor mass by 31.12–39.27%. mdpi.com
Kurzipene DZebrafish Embryo XenograftNot specifiedSuppressed tumor proliferation and migration. mdpi.com
Clerodane Diterpene (from C. kurzii)Zebrafish XenograftHuman Hepatocellular Carcinoma (HepG2)Inhibited tumor proliferation and migration. nih.gov
Clerodane Diterpene (from C. graveolens)Zebrafish XenograftNot specifiedInhibited angiogenesis, tumor proliferation, and metastasis. nih.gov
16-hydroxycleroda-3,13-dien-15,16-olide (B8257824) (HCD)AOM/DSS-induced Mouse ModelColitis-associated Colorectal CancerAmeliorated inflammatory symptoms. researchgate.net

In Vivo Pharmacodynamic Biomarkers

There is no information available on in vivo pharmacodynamic (PD) biomarkers for this compound. PD biomarkers are measurable indicators that demonstrate a drug has reached its target and elicited a biological response. veedalifesciences.comcreative-biolabs.com They are crucial in drug development for confirming the mechanism of action, guiding dose selection, and predicting clinical efficacy. creative-biolabs.comnuvisan.com

The identification and validation of PD biomarkers are contingent on understanding the drug's molecular target and mechanism. crownbio.com For a cytotoxic agent like this compound, if its target were identified (e.g., a specific enzyme or signaling protein), a PD biomarker study would involve measuring the modulation of this target or its downstream effectors in tumor tissue from treated animals. haematologica.orgpelagobio.com For example, if this compound were found to inhibit a protein kinase, a PD biomarker could be the level of phosphorylation of a substrate of that kinase, which could be measured by techniques like immunohistochemistry (IHC) or western blotting on tumor biopsies. crownbio.com Confirming this "target engagement" in vivo is a critical step in translating preclinical findings. nih.govpelagobio.comnih.gov

Mechanisms of Action at Molecular and Cellular Levels

Apoptosis Induction Pathways (e.g., chromatin fragmentation, caspase activation, Bax/Bcl-2 modulation)

Apoptosis is a form of programmed cell death that is essential for removing damaged or unwanted cells. wikipedia.org It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. nih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. researchgate.net Both pathways converge on the activation of a family of cysteine proteases called caspases, which are the executioners of cell death. wikipedia.orgcreative-diagnostics.com

Research on cytotoxic clerodanes isolated from Laetia corymbulosa has provided direct evidence of apoptosis induction. Immunocytochemical analysis of MDA-MB-231 cells treated with cytotoxic corymbulosins, such as Corymbulosin K (referred to as compound 3 in the study), revealed hallmark features of apoptosis. nih.gov At a concentration of 4.9 μM, the compound induced significant chromatin fragmentation and dispersion. nih.gov This process of chromatin condensation and DNA fragmentation is a critical step in the execution phase of apoptosis. nih.govwikipedia.org

The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. mdpi.com This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. mdpi.comwikipedia.org The ratio of Bax to Bcl-2 is a critical determinant of cell fate; a high Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of initiator caspase-9 and executioner caspase-3. nih.govmdpi.comfrontiersin.org While the induction of chromatin fragmentation by corymbulosins is well-documented, specific studies detailing the direct modulation of the Bax/Bcl-2 ratio or the activation of specific caspases by Corymbulosin A are not extensively covered in the reviewed literature. However, the observed chromatin fragmentation strongly implies the activation of downstream executioner caspases. nih.gov

Identification of Molecular Targets and Binding Interactions

Identifying the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action and for the development of targeted therapies. nih.gov This process, often termed target deconvolution, can involve a range of computational and experimental strategies. nih.govlilab-ecust.cn

Signal Transduction Pathway Modulation (e.g., PI3K/AKT/m-TOR, STAT3)

Signal transduction pathways are complex cascades of molecular events that transmit signals from the cell surface to intracellular targets, governing fundamental cellular processes like proliferation, survival, and apoptosis. researchgate.net The dysregulation of these pathways is a hallmark of cancer. mdpi.comscientificarchives.com

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that promotes cell growth and survival. plos.orgmdpi.com Its constitutive activation is common in many cancers, making it a prime target for anticancer drugs. mdpi.comscientificarchives.com This pathway is initiated by the activation of PI3K, which leads to the activation of the serine/threonine kinase AKT. fortunejournals.com Activated AKT then modulates a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), to regulate cell cycle progression and inhibit apoptosis. mdpi.commdpi.com

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial signaling cascade. wikipathways.org Upon activation by upstream kinases, STAT3 proteins dimerize, translocate to the nucleus, and act as transcription factors for genes involved in proliferation and survival. wikipathways.orgfrontiersin.org

While many natural compounds have been shown to modulate these pathways, specific studies demonstrating the direct effect of this compound on either the PI3K/AKT/mTOR or the STAT3 signaling pathways have not been reported in the reviewed literature.

Transcriptomic and Proteomic Analyses of Cellular Responses

Transcriptomics and proteomics are powerful "omics" technologies that provide a global view of cellular responses to a stimulus at the mRNA and protein levels, respectively. mdpi.commdpi.com Transcriptomic analysis, often performed using RNA-sequencing, can identify genome-wide changes in gene expression, revealing the regulatory networks affected by a compound. mdpi.comnih.gov Proteomic analysis, typically using mass spectrometry, quantifies changes in the abundance of thousands of proteins, offering insights into altered cellular functions and pathways. mdpi.comnih.gov The integration of these analyses can provide a comprehensive understanding of a drug's mechanism of action. elifesciences.org

Currently, there are no specific transcriptomic or proteomic studies published in the available literature that have analyzed the global cellular responses to treatment with this compound. Such studies would be invaluable for identifying novel mechanisms of action and potential biomarkers of response.

Epigenetic Modulatory Effects

While direct research into the epigenetic modulatory effects of this compound is not currently available in published scientific literature, the broader class of clerodane diterpenes, to which this compound belongs, has been shown to influence epigenetic mechanisms. Epigenetic modifications, such as histone modification and DNA methylation, are crucial for regulating gene expression without altering the DNA sequence itself. researchgate.netdurect.com The activities of related compounds, particularly other clerodane diterpenes, provide a framework for the potential, yet unconfirmed, epigenetic functions of this compound.

One notable example within this class is the clerodane diterpene 16-hydroxycleroda-3,13-dien-15,16-olide (B8257824) (HCD). Studies have indicated that HCD can modulate the activity of histone-modifying enzymes. nih.gov Specifically, research on human bladder cancer cells has demonstrated that HCD can suppress the activity of histone deacetylases (HDACs), which are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. The study revealed that HCD treatment led to a decrease in pan-HDAC activity and also suppressed the mRNA expression of HDAC1, HDAC2, and HDAC3. researchgate.net HDACs function by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, compounds like HCD can potentially restore the expression of silenced genes, such as tumor suppressor genes.

Furthermore, the general class of diterpenoids has been associated with epigenetic modulation in various biological contexts. jmb.or.kr For instance, the labdane (B1241275) diterpenoid andrographolide, which shares a bicyclic core structure with clerodanes, has been found to promote skeletal muscle regeneration through epigenetic mechanisms. koreascience.krkoreascience.kr This suggests that the diterpenoid chemical scaffold is capable of interacting with the cellular machinery that governs epigenetic states.

The observation that some cytotoxic clerodanes can induce chromatin fragmentation as part of the apoptotic process further highlights the interaction of this class of compounds with nuclear components, although this is a downstream effect of cell death rather than a direct epigenetic regulatory mechanism. Given that other clerodane diterpenes exhibit clear epigenetic modulatory effects, it is plausible that this compound may possess similar capabilities. However, dedicated studies are required to elucidate the specific interactions of this compound with histone-modifying enzymes, DNA methyltransferases, and other components of the epigenetic machinery.

Table of Research Findings on Epigenetic Effects of a Related Clerodane Diterpene

CompoundCell LineObserved Epigenetic EffectResearch Finding
16-hydroxycleroda-3,13-dien-15,16-olide (HCD)Human Bladder Cancer (T24)Suppression of Histone Deacetylase (HDAC) activityTreatment with HCD resulted in decreased pan-HDAC activity and reduced mRNA expression of HDAC1, HDAC2, and HDAC3. researchgate.net
16-hydroxycleroda-3,13-dien-15,16-olide (HCD)Leukemia CellsModification of histone-modifying enzymesHCD was found to potentiate apoptosis by modifying histone-modifying enzymes, among other mechanisms. nih.gov

Structure Activity Relationship Sar Studies and Analog Design

Systematic Modification Strategies for Corymbulosin A Derivatives

Systematic modifications of the this compound scaffold have primarily focused on the decalin core and the side chains attached to it. The general structure of clerodane diterpenes, to which this compound belongs, consists of a bicyclic decalin moiety and a side chain at the C-9 position. nih.govmdpi.com The SAR studies of clerodanes often involve semi-synthetic structural modifications to probe the importance of various functional groups. nih.gov

Strategies for creating derivatives often involve reactions at the hydroxyl groups or other reactive sites present in the parent molecule. The synthesis of new derivatives can be achieved through various chemical reactions, including esterification, oxidation, and coupling reactions, to introduce diverse functionalities. mdpi.combeilstein-journals.orgnih.gov For instance, the isolation of numerous natural Corymbulosin analogues, such as Corymbulosins I-W, from the bark of Laetia corymbulosa has provided a natural library of compounds. researchgate.net These compounds feature variations in the ester groups at positions C-2 and C-6, as well as differing stereochemistries, offering significant insights into the SAR of this class. mdpi.comresearchgate.net

Influence of Specific Functional Groups and Stereochemistry on Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of their functional groups and their stereochemistry. mdpi.com Key positions for modification that significantly impact cytotoxicity include C-2, C-6, and C-7. researchgate.net

Ester Group at C-2: this compound possesses a decadienoate ester at the C-2 position. nih.govresearchgate.net The nature of this ester group is a critical determinant of activity. Studies on related compounds have shown that modifying this ester can significantly alter biological potency. For example, Corymbulosin I features an isobutanoyl ester at C-2 instead of the butanoyloxy group found in a related compound, leading to different cytotoxic profiles. researchgate.net

Substituents at C-6: The presence and nature of a substituent at the C-6 position also play a vital role. While some active analogues possess a hydroxyl group at C-6, others, like Corymbulosins B and C, have a saturated decanoate (B1226879) ester at this position. nih.govrsc.org

Stereochemistry: The absolute configuration of the stereocenters within the clerodane skeleton is crucial for bioactivity. The cis-fused decalin ring is a characteristic feature of many bioactive corymbulosins. researchgate.net The precise three-dimensional arrangement of substituents, determined through methods like NOE experiments and X-ray analysis, is essential for effective interaction with biological targets. researchgate.net The chemistry of every organic molecule, including complex structures like this compound, is ultimately governed by the functional groups it contains and their spatial orientation. openstax.orgulethbridge.ca

Exploration of Side Chain Modifications

The acyclic side chain at the C-9 position of the clerodane scaffold is another key area for modification in SAR studies. nih.gov This side chain in this compound is a 3-methylenepent-4-en-1-yl group. researchgate.net Modifications to this part of the molecule can influence activity. While extensive specific modifications on the this compound side chain are not widely reported, SAR studies on other clerodane diterpenes indicate that alterations in this region, such as reduction of double bonds, can be tolerated or can modulate affinity for specific biological targets. nih.govrsc.org

Computational Modeling and Docking Studies for SAR Elucidation

Computational methods are increasingly used to understand and predict the SAR of complex natural products. dotmatics.comhealthcare-in-europe.comcambridgescholars.com These techniques provide insights into how a molecule interacts with its biological target at an atomic level. healthcare-in-europe.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. nih.govjyoungpharm.org For this compound analogues, docking studies can help elucidate the binding modes within a target's active site. For example, docking studies with Corymbulosin D-H suggested that hydrophobic interactions play a significant role in their binding. researchgate.net By modeling the interaction between various synthesized analogues and their target protein, researchers can rationalize the observed SAR and predict the activity of novel compounds. nih.govnih.gov This approach helps in identifying key interactions, such as hydrogen bonds or π–π stacking, that stabilize the ligand-receptor complex, thereby guiding the design of more potent inhibitors. nih.govnih.gov The goal is to use these computational models to streamline the drug discovery process by prioritizing the synthesis of the most promising candidates. dotmatics.comjyoungpharm.org

Design and Synthesis of Potent and Selective Analogues

The ultimate goal of SAR studies is to guide the rational design and synthesis of new analogues with improved potency and selectivity. nih.gov By combining the insights gained from modifying functional groups, side chains, and stereochemistry with the predictions from computational models, researchers can develop novel compounds. sciety.orgnih.gov

The synthesis of new Corymbulosin derivatives involves multi-step chemical processes. nih.govresearchgate.net For instance, starting from a known natural product, chemists can perform targeted reactions to introduce or modify specific functional groups identified as being important for activity. mdpi.commdpi.com The isolation of numerous cytotoxic clerodane diterpenes, including Corymbulosin M and Corymbulosin X, which have shown potent activity against various cancer cell lines, provides a strong foundation for further development. mdpi.commdpi.com Corymbulosin M, for instance, was found to be more potent than the standard anticancer drug etoposide (B1684455) in certain cell lines. mdpi.com The design process for new analogues focuses on enhancing these desired properties while potentially reducing off-target effects. nih.gov

The following table summarizes the cytotoxic activity of selected Corymbulosin analogues and related compounds.

Compound NameCancer Cell LineActivity (IC₅₀ or TGI)Reference
This compound CNS (SF539)0.6 µM (IC₅₀) researchgate.net
Melanoma (LOX)8 µM (IC₅₀) researchgate.net
Corymbulosin M VariousMore potent than Etoposide mdpi.com
Corymbulosin X Rhabdomyosarcoma (SJCRH30)0.34 µM (TGI) mdpi.com
Medulloblastoma (D283)0.36 µM (TGI) mdpi.com
Hepatoblastoma (Hep293TT)0.22 µM (TGI) mdpi.com
Caseamembrin B VariousCytotoxic mdpi.com
Caseamembrin U VariousCytotoxic mdpi.com

Synthetic Strategies and Methodologies

Total Synthesis Approaches to Corymbulosin A and Analogues

As of the latest available scientific literature, a completed total synthesis of this compound has not been reported. The absence of a published total synthesis underscores the formidable synthetic challenges posed by its structure. However, the field of total synthesis provides a framework for devising potential strategies. yale.eduorganic-chemistry.org

A convergent synthesis would likely be the preferred approach, involving the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages. wikipedia.org For this compound, this could involve the synthesis of the cis-fused decalin core and the butenolide side chain as separate units.

Retrosynthetic analysis suggests that key disconnections could be made at the ester linkages and the bond connecting the side chain to the decalin core. The synthesis of the decalin core itself, with its specific stereochemistry, would be a major undertaking. Strategies employed in the synthesis of other clerodane diterpenes often feature powerful reactions such as Diels-Alder cycloadditions to construct the bicyclic system. sioc-journal.cn

While a direct total synthesis of this compound is yet to be accomplished, the synthesis of analogues remains an active area of interest for exploring structure-activity relationships. semanticscholar.orgnih.gov The synthesis of analogues can sometimes be achieved through a strategy known as diverted total synthesis, where a common intermediate in a synthetic pathway is used to create a range of related compounds. ki.se

Key Stereoselective and Chemoselective Transformations

The synthesis of a molecule with the complexity of this compound would necessitate a series of highly selective chemical transformations to control its stereochemistry and selectively modify its functional groups.

Stereoselective Transformations: The decalin core of this compound contains multiple contiguous stereocenters. Establishing the correct relative and absolute stereochemistry is a critical challenge. Key stereoselective reactions that would likely be employed include:

Asymmetric Catalysis: To introduce chirality early in the synthesis, asymmetric reactions such as catalytic asymmetric hydrogenation or epoxidation would be valuable.

Substrate-Controlled Diastereoselection: The existing stereocenters in a synthetic intermediate can be used to direct the stereochemical outcome of subsequent reactions.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as terpenes or sugars, can provide a head start in establishing the desired stereochemistry. nih.gov

Chemoselective Transformations: this compound possesses several functional groups, including multiple esters and hydroxyl groups. Differentiating between these groups during a synthesis requires chemoselective reactions. For instance, protecting group strategies would be essential to mask certain functional groups while others are being manipulated. Selective esterification or hydrolysis reactions would also be crucial for installing the various ester side chains found in this compound and its analogues. mdpi.com

Semisynthesis from Natural Precursors

Given that this compound and a variety of its analogues, such as Corymbulosins I-W, can be isolated from natural sources like Laetia corymbulosa and Casearia coriacea, semisynthesis presents a viable alternative to total synthesis for producing novel analogues. mdpi.comresearchgate.netnih.gov Semisynthesis involves the chemical modification of a naturally occurring compound. researchgate.net

This approach offers several advantages:

Reduced Step Count: Starting from a complex, naturally abundant precursor significantly shortens the synthetic sequence compared to a total synthesis from simple starting materials. researchgate.net

Access to Analogues: It allows for the targeted modification of specific functional groups to explore structure-activity relationships. For example, the ester groups on the Corymbulosin scaffold could be altered to investigate their influence on cytotoxicity. rsc.org

The isolation of a wide array of Corymbulosin compounds with variations in their ester substituents suggests that nature itself employs a combinatorial approach. nih.govresearchgate.net A laboratory-based semisynthetic strategy could mimic this by using a common Corymbulosin core and introducing different acyl groups.

Development of Novel Synthetic Methodologies Inspired by this compound

The pursuit of the total synthesis of complex natural products often drives the development of new synthetic reactions and strategies. organic-chemistry.orgmdpi.com While the total synthesis of this compound has not yet been reported, the structural challenges it presents could inspire future methodological innovations. For instance, developing a novel method for the stereocontrolled construction of the highly substituted cis-decalin core or a new strategy for the late-stage functionalization of the clerodane skeleton would be significant contributions to the field of organic synthesis. At present, however, there are no documented synthetic methodologies that have been developed as a direct result of synthetic efforts towards this compound.

Efficiency and Scalability Considerations in Laboratory Synthesis

The efficiency and scalability of a synthetic route are crucial factors, particularly if a compound is to be produced in significant quantities for extensive biological evaluation or potential therapeutic development. yale.edu

Scalability: Scaling up a synthesis from the milligram scale, typical for initial laboratory work, to the gram scale or larger presents numerous challenges. researchgate.net Reactions that are straightforward on a small scale may become problematic at a larger scale due to issues with heat transfer, mixing, and purification. The choice of reagents and reaction conditions must be made with scalability in mind, favoring robust and safe procedures. For instance, the use of flow chemistry, where reactants are continuously mixed and reacted in a tube reactor, can offer advantages in terms of safety, control, and scalability compared to traditional batch processes. nih.gov

The development of a scalable synthesis of this compound would be a major achievement, enabling more thorough investigation of its biological properties. yale.edu

Pharmacokinetic and Pharmacodynamic Profiling: Pre Clinical

Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Models

The journey of a drug through the body is described by four key processes: absorption, distribution, metabolism, and excretion, collectively known as ADME. preclinicalgps.com Pre-clinical ADME studies are fundamental to understanding a compound's potential as a therapeutic agent. evotec.com In the case of Corymbulosin A, investigations in animal models have begun to shed light on its ADME profile.

In vitro studies using liver microsomes from various species, including mice, rats, monkeys, dogs, and humans, are a common starting point to assess metabolic stability. biorxiv.org While specific data for this compound across all these species is not detailed in the provided search results, the general approach involves incubating the compound with these liver fractions to predict its metabolic fate in vivo. pharmaron.com

The distribution of a compound is influenced by its ability to cross biological membranes and its interaction with transporters. biorxiv.org Some compounds are substrates for efflux transporters like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP), which can limit their absorption and tissue penetration. biorxiv.org While not explicitly stated for this compound in the search results, the potential interaction with such transporters is a key consideration in pre-clinical ADME profiling.

Metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds that can be easily excreted. evotec.com In vitro systems like liver S9 fractions, which contain both microsomal and cytosolic enzymes, are used to investigate both Phase I and Phase II metabolic pathways. evotec.com

Excretion studies, often utilizing radiolabeled compounds in animal models, are conducted to determine the routes and rates of elimination of the drug and its metabolites from the body. evotec.com These studies are a regulatory requirement for new drug registration. evotec.com

Metabolite Identification and Metabolic Stability

Understanding a drug's metabolism is crucial for identifying its clearance pathways and any potentially active or toxic metabolites. wuxiapptec.com In vitro metabolic stability assays using liver microsomes or S9 fractions provide an initial assessment of how quickly a compound is metabolized. pharmaron.comevotec.com These assays measure the disappearance of the parent drug over time to calculate its half-life and intrinsic clearance. frontiersin.org

Metabolite identification (MetID) studies are then performed to determine the chemical structures of the metabolites. ijpras.com This is often achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). ijpras.com In vivo MetID studies in animal models analyze plasma, urine, and feces to provide a comprehensive picture of the metabolic fate of a drug. wuxiapptec.com This information is critical for Metabolites in Safety Testing (MIST) assessments, which compare the metabolite profiles in humans and toxicology species. wuxiapptec.com

Species In Vitro System Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Rat Liver Microsomes 25 27.7
Dog Liver Microsomes 45 15.4

Target Engagement and Pharmacodynamic Biomarker Identification in Pre-clinical Settings

Target engagement confirms that a drug interacts with its intended molecular target in a living system. pelagobio.com This is a critical step in drug development, as it provides a mechanistic link between drug exposure and its pharmacological effect. sapient.bio Pharmacodynamic (PD) biomarkers are used to measure this engagement and the subsequent biological response. sapient.bioveedalifesciences.com

Pre-clinical studies play a vital role in identifying and validating these biomarkers. nih.gov These biomarkers can be direct measures of target occupancy or indirect measures of downstream pathway modulation. sapient.bio For example, a study might measure the change in the level of a specific protein or signaling molecule after drug administration. nih.govnih.gov

The relationship between drug concentration (pharmacokinetics) and the biomarker response (pharmacodynamics) is established in pre-clinical models. nih.gov This PK/PD relationship is crucial for predicting the efficacious dose and dosing regimen in humans. nih.gov The identification of robust and translatable biomarkers in pre-clinical settings can significantly de-risk clinical development. pelagobio.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
P-glycoprotein

Analytical Methodologies for Detection, Quantification, and Purity Assessment

Advanced Chromatographic Techniques (e.g., UHPLC, GC-MS, LC-MS/MS)

Chromatographic techniques are indispensable for the separation and isolation of Corymbulosin A from complex plant extracts. These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.

High-performance liquid chromatography (HPLC) and medium-pressure liquid chromatography (MPLC) are central to the purification of corymbulosins. nih.govpubcompare.ai In the isolation of related compounds from Laetia corymbulosa, researchers employed a combination of chromatographic methods. nih.gov An ethyl acetate (B1210297) soluble portion of the plant extract was first subjected to MPLC on a silica (B1680970) gel column, followed by further fractionation on octadecylsilane (B103800) (ODS) cartridges. nih.govresearchgate.net Final purification was often achieved using preparative HPLC, sometimes involving recycling systems to enhance resolution. nih.govresearchgate.net

Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC. researchgate.net By utilizing columns with sub-2µm particles, UHPLC systems operate at higher pressures, resulting in dramatically improved speed, resolution, and sensitivity. researchgate.netresearchgate.net While specific UHPLC methods for this compound are not detailed in the available literature, this technique is highly applicable for its analysis. researchgate.net A validated UHPLC-MS/MS method developed for corynoxeine, another natural alkaloid, demonstrates the potential of this technology for the sensitive quantification of such compounds in biological matrices. azooptics.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. acs.org While diterpenes like this compound are generally not volatile enough for direct GC analysis without derivatization, GC-MS remains a key tool in natural product analysis, especially for identifying smaller, volatile components within an extract. researchgate.net

TechniquePrincipleApplication to this compound AnalysisReference
Preparative HPLCHigh-pressure liquid chromatography used for isolating pure compounds from a mixture.Used in the final purification steps of corymbulosins from Laetia corymbulosa extracts. A common setup involves a C18 column. nih.govpubcompare.ai
UHPLCUtilizes columns with sub-2µm particles at high pressures for faster and higher-resolution separations compared to HPLC.Offers enhanced speed, resolution, and sensitivity for the quantification and purity assessment of this compound, especially when coupled with MS. researchgate.netresearchgate.net
GC-MSSeparates volatile compounds in the gas phase, which are then identified by mass spectrometry.Applicable for analyzing potential volatile impurities or degradation products in a sample, though this compound itself would likely require derivatization. acs.orgresearchgate.net

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence)

Spectroscopic methods are crucial for both the quantification and structural elucidation of chemical compounds by measuring their interaction with electromagnetic radiation.

UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes electronic transitions. azooptics.commasterorganicchemistry.com Molecules with chromophores—functional groups that absorb light, such as the carbon-carbon double bonds (C=C) and carbonyl groups (C=O) present in this compound—can be detected and quantified using this method. nih.govlibretexts.org According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, allowing for quantitative analysis. x-mol.net This technique is often used as a detector in HPLC systems (HPLC-UV) for routine analysis and quantification. acs.org

Fluorescence spectroscopy is another powerful technique that is often more sensitive and selective than UV-Vis absorbance spectroscopy. pubcompare.ai It involves the excitation of a molecule at a specific wavelength, followed by the measurement of the light emitted at a longer wavelength. mdpi.com While not all molecules are naturally fluorescent, the technique can be applied if the target compound possesses a fluorophore or can be derivatized with a fluorescent tag. Its high sensitivity makes it ideal for detecting analytes at very low concentrations. pubcompare.ai

MethodPrincipleRelevance to this compoundReference
UV-Vis SpectroscopyMeasures the absorption of light in the UV-visible range (approx. 200-800 nm) due to electronic transitions in chromophores.The conjugated double bonds and carbonyl groups in this compound act as chromophores, allowing for its detection and quantification. It is a standard detection method for HPLC. azooptics.comlibretexts.org
Fluorescence SpectroscopyMeasures the light emitted from a sample after it has absorbed light. It is typically more sensitive and specific than absorbance spectroscopy.Potentially applicable for trace quantification if this compound exhibits native fluorescence or is derivatized. Offers higher sensitivity than UV-Vis. pubcompare.aimdpi.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures like plant extracts. researchgate.net They provide both separation of components and their structural identification in a single run. capes.gov.br

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern natural product analysis. acs.org This technique combines the powerful separation capabilities of HPLC or UHPLC with the mass-analyzing capabilities of mass spectrometry. nih.gov In the characterization of corymbulosins, High-Resolution Mass Spectrometry (HRMS), including High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), was used to determine the precise molecular weight and elemental composition of the isolated compounds. nih.govacs.orgmdpi.com

LC-MS/MS, or tandem mass spectrometry, adds another layer of specificity and is invaluable for both structural elucidation and sensitive quantification. azooptics.com In this technique, a precursor ion is selected, fragmented, and the resulting product ions are detected. This process can provide detailed structural information and allows for highly selective quantification using techniques like multiple-reaction monitoring (MRM). azooptics.com The development of an LC-MS/MS method for a related natural product highlights its utility for pharmacokinetic and distribution studies, which would be equally applicable to this compound. azooptics.com

The structural elucidation of this compound and its relatives also relies heavily on the hyphenation of chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR), and extensive 1D (¹H, ¹³C) and 2D NMR (COSY, HMBC) experiments are performed on the isolated pure compound to confirm its complex stereochemistry. nih.govresearchgate.net

Quality Control and Impurity Profiling Methodologies

Ensuring the quality and purity of a chemical compound is critical, particularly for compounds with biological activity. Impurity profiling is the process of detecting, identifying, and quantifying impurities in a substance. x-mol.netacs.org For a natural product like this compound, impurities can originate from various sources. azolifesciences.com

Process-related impurities: These include other structurally similar natural products co-extracted from the source material. For this compound, this would encompass other corymbulosins (e.g., B, C, I-W) and related clerodane diterpenes. nih.gov

Degradation products: These can form during isolation, purification, or storage due to factors like light, heat, or pH.

Residual solvents: Solvents used during the extraction and purification process (e.g., hexane, ethyl acetate, methanol) can remain in the final product. azolifesciences.com

The analytical techniques described previously are the primary tools for quality control and impurity profiling. HPLC and UHPLC coupled with UV or MS detection are the methods of choice for separating and quantifying organic impurities. acs.org The high resolution of these techniques allows for the separation of closely related structures, while MS provides identification. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the validation of these analytical procedures and set thresholds for reporting, identifying, and qualifying impurities.

Impurity TypePotential SourcePrimary Analytical Method(s)Reference
Related Natural ProductsCo-extraction from Laetia corymbulosa.HPLC-UV, UHPLC-MS, LC-MS/MS nih.govacs.org
Degradation ProductsInstability during processing or storage (e.g., hydrolysis, oxidation).HPLC-UV, UHPLC-MS/MS azolifesciences.com
Residual SolventsRemnants from the extraction and purification process.Gas Chromatography (GC)

Potential Research Applications and Future Directions

Conceptual Frameworks for Therapeutic Development (Pre-clinical Focus)

The preclinical development of Corymbulosin A as a potential therapeutic agent necessitates a structured and rigorous approach. angelinipharma.comcancer.gov The initial stages of this process involve the identification and validation of its biological targets. angelinipharma.com Understanding the specific molecular pathways that this compound modulates is fundamental to establishing its mechanism of action and therapeutic potential. cancer.gov

Preclinical research will involve a series of in vitro and in vivo studies to evaluate the efficacy, safety, and pharmacokinetic properties of this compound before any consideration for human trials. angelinipharma.com These studies are designed to build a comprehensive profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. The overarching goal is to establish a clear therapeutic window and a favorable risk-benefit balance. fda.gov

A critical aspect of preclinical development is the use of relevant disease models to assess the compound's potential efficacy. For instance, given the cytotoxic properties of some clerodane diterpenes against cancer cell lines, xenograft models in animals could be employed to evaluate the anti-tumor activity of this compound in vivo. mdpi.comnih.gov The selection of appropriate models is paramount for generating data that can be translated to human clinical scenarios. anr.fr

Exploration of Novel Biological Roles beyond Current Findings

While initial research has highlighted the cytotoxic potential of this compound and related compounds, there is a vast, unexplored landscape of other potential biological activities. mdpi.commdpi.com Natural products often exhibit a range of pharmacological effects due to their complex structures, which can interact with multiple biological targets. helmholtz-hips.de

Future investigations should aim to screen this compound against a diverse array of biological targets and disease models. This could uncover novel therapeutic applications in areas such as inflammation, infectious diseases, or neurodegenerative disorders. The anti-inflammatory properties of other clerodane diterpenes, for example, suggest that this compound may also possess similar activities. nih.gov A broad-based screening approach, coupled with detailed mechanistic studies, will be essential to fully characterize the pharmacological profile of this compound.

Challenges and Opportunities in this compound Research

The path from a promising natural product to a clinically approved therapeutic is fraught with challenges, but also presents significant opportunities for scientific advancement.

Overcoming Limitations of Pre-clinical Models

A major hurdle in drug development is the often-poor predictive power of preclinical models for human outcomes. frontiersin.org Animal models, while essential, may not fully recapitulate the complexity of human diseases or drug metabolism. fiosgenomics.com This can lead to discrepancies between preclinical findings and clinical trial results.

To mitigate these limitations, researchers can employ a multi-pronged approach. This includes the use of multiple, complementary animal models to obtain a more comprehensive understanding of a compound's effects. fda.gov Furthermore, the development and use of more sophisticated in vitro models, such as 3D cell cultures and organoids, can provide a more physiologically relevant testing environment. frontiersin.org The goal is to create a preclinical data package that is as robust and translatable as possible.

Ensuring Research Reproducibility and Transparency

The reproducibility and transparency of scientific research are cornerstones of the scientific process, fostering trust and accelerating progress. osf.iowellcomeopenresearch.org In the context of this compound research, ensuring that experimental findings can be independently verified is crucial for building a solid foundation of knowledge.

This requires meticulous documentation and reporting of all experimental procedures, including the isolation and characterization of the compound, the methodologies of biological assays, and the statistical analyses performed. plos.org The open sharing of data, protocols, and analytical codes is a key aspect of promoting transparency and allowing other researchers to build upon previous work. iu.edu By adhering to these principles, the scientific community can minimize misinformation and more efficiently advance the understanding of this compound. wellcomeopenresearch.org

Emerging Technologies and Methodologies Applicable to Natural Products Research

The field of natural products research is being revolutionized by the advent of new technologies that can accelerate the discovery, characterization, and development of bioactive compounds.

One such technology is the organ-on-a-chip (OoC) , a microfluidic device that mimics the structure and function of human organs in vitro. sciopen.comresearchgate.netmdpi.com OoC models offer a more physiologically relevant platform for studying the efficacy and toxicity of compounds like this compound compared to traditional 2D cell cultures. acs.orgtandfonline.com They can be used to investigate organ-specific effects and drug-drug interactions in a controlled environment, potentially reducing the reliance on animal testing. sciopen.comtandfonline.com

Artificial intelligence (AI) is also playing an increasingly important role in natural product drug discovery. tijer.orgcas.org AI algorithms can be used to:

Predict the biological activities of natural products based on their chemical structures. dypvp.edu.in

Identify potential drug targets by analyzing large biological datasets. helmholtz-hips.detijer.org

Facilitate the structural elucidation of complex natural products by interpreting spectroscopic data. dypvp.edu.in

Design novel synthetic routes for the production of rare or difficult-to-isolate compounds. dypvp.edu.in

The integration of AI into the research pipeline for this compound could significantly expedite its development by prioritizing the most promising avenues of investigation and overcoming challenges in its supply. cas.orgacs.org

Interdisciplinary Research Opportunities for Comprehensive Characterization and Mechanistic Understanding

The comprehensive study of a natural product like this compound requires a collaborative, interdisciplinary approach. uni-saarland.defrontiersin.org Bringing together experts from various fields is essential for a holistic understanding of its chemical, biological, and therapeutic properties.

Key areas for interdisciplinary collaboration include:

Natural Product Chemistry: For the isolation, purification, and structural elucidation of this compound and its analogs. acs.orgfrontiersin.org

Synthetic Organic Chemistry: To develop efficient methods for the total synthesis of this compound, enabling the production of larger quantities for extensive biological testing and the creation of structural analogs for structure-activity relationship (SAR) studies. acs.org

Pharmacology and Cell Biology: To investigate the compound's mechanism of action at the molecular and cellular levels, and to assess its efficacy in various disease models. frontiersin.orgunhas.ac.id

Computational Biology and Bioinformatics: To apply AI and other computational tools for target prediction, data analysis, and modeling of biological interactions. uni-saarland.defrontiersin.org

Pharmacokinetics and Toxicology: To evaluate the ADME properties and safety profile of the compound. cancer.gov

By fostering collaboration between these disciplines, researchers can create a synergistic environment that accelerates the journey of this compound from a natural discovery to a potential therapeutic agent. uni-saarland.defrontiersin.org

Q & A

Q. What spectroscopic and chromatographic methods are most effective for the structural elucidation and purity assessment of Corymbulosin A?

Methodological Answer:

  • Utilize Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) to resolve stereochemistry and functional groups.
  • High-Resolution Mass Spectrometry (HRMS) confirms molecular formula.
  • High-Performance Liquid Chromatography (HPLC) with UV/Vis or diode-array detection ensures purity (>95% by area normalization).
  • For crystalline derivatives, X-ray crystallography provides definitive structural confirmation .

Q. How can researchers optimize extraction protocols for this compound from natural sources to maximize yield and minimize degradation?

Methodological Answer:

  • Perform solvent polarity screening (e.g., methanol, ethyl acetate) with Soxhlet or ultrasound-assisted extraction.
  • Monitor temperature and pH to prevent thermal/acidic degradation (e.g., LC-MS stability assays).
  • Combine with bioactivity-guided fractionation to isolate active fractions .

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound, and how should controls be designed?

Methodological Answer:

  • For antimicrobial activity: Broth microdilution (MIC/MBC determination) with ATCC strains as positive controls and solvent-only negative controls.
  • For cytotoxicity: MTT/WST-1 assays using human cell lines (e.g., HEK293, HeLa) with doxorubicin as a reference compound.
  • Include vehicle controls (e.g., DMSO) and triplicate technical replicates to validate dose-response curves .

Advanced Research Questions

Q. How can mechanistic studies on this compound’s anticancer activity be designed to identify molecular targets and signaling pathways?

Methodological Answer:

  • Use RNA sequencing or proteomics (e.g., SILAC) to profile transcriptomic/proteomic changes in treated vs. untreated cancer cells.
  • Validate targets via siRNA knockdown or CRISPR-Cas9 followed by rescue experiments.
  • Employ molecular docking and surface plasmon resonance (SPR) to assess ligand-protein interactions .

Q. What strategies address contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

  • Conduct systematic reviews (PRISMA guidelines) to compare experimental variables:
  • Source variability : Geographic origin of plant material.
  • Assay conditions : Cell line passage number, serum concentration, incubation time.
  • Compound purity : Cross-validate with independent HPLC analyses .

Q. How should in vivo pharmacokinetic and toxicity studies of this compound be structured to ensure translational relevance?

Methodological Answer:

  • Use Sprague-Dawley rats or C57BL/6 mice for acute toxicity (OECD 423) and repeated-dose studies.
  • Quantify plasma concentrations via LC-MS/MS to calculate AUC, Cmax, and t½.
  • Include histopathological analysis of liver/kidney tissues and biomarker panels (ALT, AST, creatinine) .

Q. What computational approaches are robust for predicting this compound’s ADMET properties prior to preclinical trials?

Methodological Answer:

  • Apply QSAR models (e.g., SwissADME, pkCSM) to predict solubility, permeability, and CYP450 inhibition.
  • Validate with molecular dynamics simulations to assess membrane interaction (e.g., POPC lipid bilayers).
  • Cross-reference predictions with experimental Caco-2 cell assays for intestinal absorption .

Methodological Challenges and Solutions

Q. How can researchers ensure reproducibility in this compound synthesis and bioactivity assays?

Methodological Answer:

  • Document Detailed Experimental Protocols in supplementary materials, including instrument calibration data (e.g., NMR shim settings).
  • Share raw datasets (e.g., NMR FID files, LC-MS chromatograms) via repositories like Zenodo.
  • Adopt FAIR Data Principles (Findable, Accessible, Interoperable, Reusable) .

Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Prioritize analogs with conserved core scaffolds but varying substituents (e.g., hydroxylation, methylation).
  • Use clustering algorithms (e.g., Tanimoto similarity) to ensure chemical diversity.
  • Validate synthetic routes with HPLC purity checks and NMR reproducibility .

Q. How should researchers navigate conflicting results in this compound’s reported mechanisms of action?

Methodological Answer:

  • Perform orthogonal assays (e.g., fluorescence polarization for target engagement, thermal shift assays).
  • Use isogenic cell lines to isolate pathway-specific effects (e.g., p53 wild-type vs. knockout).
  • Collaborate with independent labs for inter-laboratory validation .

Data Presentation Guidelines

Q. Table 1: Key Analytical Parameters for this compound Characterization

ParameterMethodAcceptable Criteria
PurityHPLC-UV (254 nm)≥95% peak area
Molecular FormulaHRMSΔ < 5 ppm from theoretical
Stereochemical Assignment2D-NMR (NOESY)Cross-peak consistency

Q. Table 2: Common Pitfalls in Bioactivity Studies

PitfallSolutionReference
Solvent interferenceUse ≤0.1% DMSO in cell assays
Batch-to-batch variabilitySource plants from same locality
Off-target effectsCRISPR-Cas9 gene editing controls

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.